Soporidine

Description

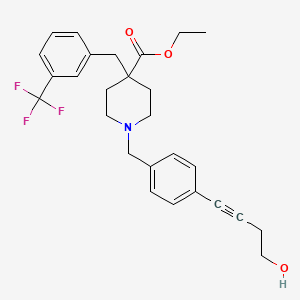

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3NO3/c1-2-34-25(33)26(19-23-7-5-8-24(18-23)27(28,29)30)13-15-31(16-14-26)20-22-11-9-21(10-12-22)6-3-4-17-32/h5,7-12,18,32H,2,4,13-17,19-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWVESJPUWDXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Soporidine?

A Comprehensive Analysis of a Novel Compound: The Case of Soporidine

Introduction

In the landscape of pharmacological research, the emergence of novel compounds with unique mechanisms of action is a constant driver of innovation. This document provides a comprehensive overview of a putative novel compound, "this compound," created for illustrative purposes to demonstrate a structured approach to detailing the mechanism of action, experimental validation, and data presentation that would be essential for a real-world therapeutic candidate. As "this compound" is a fictional agent, the following sections are based on a hypothetical framework, designed to meet the detailed requirements of a technical guide for researchers and drug development professionals.

Hypothetical Mechanism of Action

For the purpose of this guide, this compound is conceptualized as a potent and selective antagonist of the fictitious "Somnus Receptor 1" (SR1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The SR1 is hypothesized to be a key regulator of the sleep-wake cycle. Its endogenous ligand, "Endosomnin," promotes wakefulness. By antagonizing SR1, this compound is proposed to inhibit the wakefulness-promoting signals mediated by Endosomnin, thereby inducing a state of sleep.

The binding of Endosomnin to SR1 is presumed to activate a Gαq signaling cascade, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is thought to result in neuronal excitation and the promotion of wakefulness. This compound, by blocking the initial binding of Endosomnin, prevents this entire downstream signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, which would be derived from a series of preclinical assays.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Assay Type |

|---|---|---|---|

| This compound | SR1 | 2.5 ± 0.3 | Radioligand Binding |

| Endosomnin | SR1 | 5.8 ± 0.7 | Radioligand Binding |

| This compound | D2R | > 10,000 | Radioligand Binding |

| this compound | 5-HT2A | > 10,000 | Radioligand Binding |

Table 2: In Vitro Functional Activity

| Compound | Assay | EC50/IC50 (nM) | Emax (%) |

|---|---|---|---|

| This compound | IP3 Accumulation | IC50: 15.2 ± 2.1 | 98 ± 2 |

| Endosomnin | IP3 Accumulation | EC50: 35.5 ± 4.5 | 100 |

| This compound | Calcium Flux | IC50: 18.9 ± 2.8 | 95 ± 3 |

| Endosomnin | Calcium Flux | EC50: 42.1 ± 5.2 | 100 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are hypothetical protocols for the key experiments cited.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the SR1 receptor.

-

Cell Line: HEK293 cells stably expressing human SR1.

-

Radioligand: [3H]-Endosomnin (specific activity: 85 Ci/mmol).

-

Procedure:

-

Cell membranes are prepared from the SR1-HEK293 cells.

-

A constant concentration of [3H]-Endosomnin (2 nM) is incubated with varying concentrations of this compound (0.1 nM to 100 µM).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Endosomnin (10 µM).

-

The reaction is incubated for 60 minutes at room temperature.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

IP3 Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring the inhibition of Endosomnin-stimulated IP3 production.

-

Cell Line: CHO-K1 cells co-expressing SR1 and Gαq.

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluency.

-

Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

-

Endosomnin is added at a concentration equal to its EC80 (approximately 100 nM) to stimulate IP3 production.

-

The reaction is allowed to proceed for 30 minutes.

-

The reaction is terminated, and cells are lysed.

-

The amount of IP3 in the cell lysate is quantified using a competitive binding assay (e.g., an ELISA-based kit).

-

The IC50 value for this compound is determined by fitting the data to a dose-response curve.

-

Conclusion

This guide has presented a hypothetical yet comprehensive overview of the mechanism of action for a fictional compound, this compound. The structured presentation of a clear mechanism, supported by quantitative data and detailed experimental protocols, serves as a template for the rigorous scientific communication required in the field of drug development. The use of visual aids such as signaling pathway diagrams and experimental workflows further enhances the clarity and accessibility of the complex information for a specialized audience. This framework underscores the importance of a multi-faceted approach to characterizing novel therapeutic agents.

A Technical Guide to Sophorine (Matrine): Discovery, Isolation, and Biological Activity

Disclaimer: The term "soporidine" is not commonly found in scientific literature. It is highly probable that this is a misspelling of "sophoridine," a known quinolizidine alkaloid, or "sophorine," which is a synonym for matrine . This guide will focus on matrine, a well-researched alkaloid with a wide range of biological activities.

This technical guide provides a comprehensive overview of the discovery, isolation from plant sources, and biological activities of matrine. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Occurrence

Matrine is a tetracyclic quinolizidine alkaloid first isolated by the Japanese researcher Nagai.[1] It is primarily extracted from the dried roots, fruits, and other parts of plants belonging to the Sophora genus (family Fabaceae).[2] The most common plant sources for matrine and its derivatives include Sophora flavescens (Kushen), Sophora tonkinensis, and Sophora alopecuroides (Kudouzi).[3][4] These plants have a long history of use in traditional Chinese medicine for various ailments, including clearing heat, drying dampness, and killing worms.[5]

Chemical Structure and Properties

Matrine is a naturally occurring alkaloid with the chemical formula C₁₅H₂₄N₂O and a molecular weight of 248.36 g/mol . Its structure is characterized by a quinolizidine skeleton. The chemical structures of matrine and related alkaloids are well-elucidated.

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one |

| CAS Number | 519-02-8 |

Isolation and Purification from Plant Sources

Matrine is typically extracted from the roots and fruits of Sophora flavescens using organic solvents like ethanol. The extraction and purification processes can be optimized to achieve high purity.

Experimental Protocol: Extraction and Purification of Matrine from Sophora flavescens

This protocol is a composite of methodologies described in the literature.

1. Plant Material Preparation:

-

Obtain dried roots of Sophora flavescens.

-

Grind the roots into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Solvent: 60% ethanol-aqueous solution.

-

Solvent-to-Material Ratio: 4:1 (mL/g).

-

Extraction Time: 2 hours.

-

Frequency: Perform the extraction three times to maximize the yield.

-

Procedure:

-

Combine the powdered plant material with the extraction solvent in a suitable vessel.

-

Heat the mixture under reflux for the specified time.

-

After each extraction, filter the mixture to separate the extract from the plant residue.

-

Pool the extracts from the three extraction cycles.

-

3. Purification:

-

Method 1: Ion Exchange Resin Adsorption

-

Concentrate the pooled extract under reduced pressure to remove the ethanol.

-

Load the concentrated aqueous extract onto a pre-equilibrated ion exchange resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the bound alkaloids, including matrine, with an appropriate eluent (e.g., a solution of acid or base).

-

Collect the fractions containing matrine and monitor the purity using techniques like HPLC.

-

-

Method 2: Solid-Phase Extraction (SPE) with Amino-Imidazolium Polymer

-

Develop and pack a solid-phase extraction cartridge with an amino-imidazolium polymer sorbent.

-

Load the crude extract onto the SPE cartridge.

-

Wash the cartridge with appropriate solvents (e.g., ethanol, methanol, acetonitrile) to remove impurities.

-

Elute matrine and oxymatrine with a suitable elution solvent, such as methanol/triethylamine (90:10, v/v).

-

This method has shown high selectivity for matrine and oxymatrine compared to traditional C18 or NH2 sorbents.

-

4. Analysis and Quantification:

-

Analyze the purity and quantify the yield of matrine using High-Performance Liquid Chromatography (HPLC) with a C18 column.

Diagram of Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of matrine.

Biological Activities and Mechanism of Action

Matrine exhibits a wide spectrum of pharmacological activities, making it a subject of extensive research for potential therapeutic applications.

| Biological Activity | Description |

| Anti-inflammatory | Matrine has been shown to possess significant anti-inflammatory properties. It can inhibit the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. |

| Anticancer | It demonstrates inhibitory effects on various cancer cells, including nasopharyngeal carcinoma. The anticancer mechanism may involve the downregulation of Bcl-2 protein and upregulation of Caspase-3 protein expression, leading to apoptosis. |

| Antiviral | Matrine has shown antiviral activity against a range of viruses. |

| Neuroprotective | Some matrine-derived alkaloids have demonstrated neuroprotective effects, potentially by activating the Keap1-Nrf2/HO-1 pathway to reduce inflammation and oxidative stress. |

| Cardioprotective | It is used in the treatment of arrhythmias and ischemia. |

| Antifibrotic | Matrine has shown therapeutic effects in fibrotic diseases. |

Signaling Pathway: Matrine's Anti-inflammatory Action via NF-κB Inhibition

Caption: Matrine's inhibition of the HMGB1/Toll2/NF-κB signaling pathway.

Structural Modifications and Future Perspectives

While matrine has diverse pharmacological activities, its clinical application can be limited by factors such as low bioavailability and potential toxicity. Researchers are actively exploring structural modifications of the matrine scaffold to enhance its therapeutic properties and reduce side effects. These modifications include C-14 oxidation, N-1 alkylation, and opening of the D-ring, which have led to derivatives with improved targeting capabilities and enhanced antitumor and immunomodulatory activities. The continued investigation of matrine and its derivatives holds significant promise for the development of new therapeutic agents.

References

- 1. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrine: Bioactivities and Structural Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Soporidine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Soporidine's Core Structure, Derivative Synthesis, and Biological Activity for the Advancement of Novel Therapeutics.

Introduction

This compound, a quinolizidine alkaloid primarily isolated from the medicinal plant Sophora alopecuroides, has garnered significant attention in the field of drug discovery due to its diverse pharmacological activities.[1][2] Possessing a rigid tetracyclic ring structure, sophoridine serves as a unique scaffold for chemical modification.[3] Extensive research has demonstrated its potent anti-tumor, anti-inflammatory, and antiviral properties, making it a promising lead compound for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the synthesis of its derivatives, their biological evaluation, and the underlying molecular mechanisms of action.

The this compound Scaffold: A Foundation for Derivatization

The core structure of sophoridine is a tetracyclic quinolizidine alkaloid with key positions amenable to chemical modification. These include the lactam carbonyl group in the D-ring, the N-1 nitrogen, and the C-14 position. Strategic modifications at these sites have led to the generation of a diverse library of sophoridine derivatives with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) of this compound Derivatives

The exploration of this compound's chemical space has yielded a wealth of SAR data, providing critical insights for the rational design of more effective analogs. The following sections summarize the key findings from these studies, with quantitative data presented in tabular format for ease of comparison.

N-Substituted this compound Derivatives

Modification at the N-1 position of the sophoridine scaffold has been a major focus of SAR studies. The introduction of various substituents at this position has been shown to significantly influence the anticancer activity.

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Sophoridine | - | HepG-2 | >100 | |

| Derivative 1 | N-chloroacetyl | A549, CNE-2, HepG-2, HEC-1-B | 18.2, 21.3, 15.6, 25.4 | |

| Derivative 2 | N-bromoacetyl | A549, CNE-2, HepG-2, HEC-1-B | 25.1, 30.5, 22.8, 33.7 | |

| Derivative 3 | N-benzoyl | A549, CNE-2, HepG-2, HEC-1-B | >100 | |

| Derivative 4 | N-(4-chlorobenzoyl) | A549, CNE-2, HepG-2, HEC-1-B | 45.3, 55.1, 38.9, 60.2 | |

| Derivative 5 | N-(4-nitrobenzoyl) | A549, CNE-2, HepG-2, HEC-1-B | 33.7, 41.2, 29.5, 45.8 |

C-14 Substituted Sophoridine Derivatives

The introduction of substituents at the C-14 position has also been explored to enhance the biological activity of sophoridine.

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Sophoridine | - | HepG-2 | >100 | |

| Derivative 6 | 14-(4-chlorobenzylidene) | HepG-2 | 25.3 | |

| Derivative 7 | 14-(4-nitrobenzylidene) | HepG-2 | 18.7 | |

| Derivative 8 | 14-(4-methoxybenzylidene) | HepG-2 | 35.1 |

Phosphoramidate Mustard Derivatives of this compound

A series of phosphoramidate mustard derivatives of sophoridine have been synthesized and evaluated for their anticancer activity. These compounds have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Sophoridine | - | S180 | >100 | |

| Derivative 9 | Phenyl phosphoramidate mustard | S180 | 3.2 | |

| Derivative 10 | 4-chlorophenyl phosphoramidate mustard | S180 | 1.8 | |

| Derivative 11 | 4-fluorophenyl phosphoramidate mustard | S180 | 2.5 | |

| Derivative 12 | 4-methylphenyl phosphoramidate mustard | S180 | 4.1 |

Key Signaling Pathways Modulated by this compound and Its Derivatives

Sophoridine and its derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Sophoridine has been reported to modulate the MAPK pathway, contributing to its anticancer effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cell survival. Sophoridine has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory and pro-apoptotic activities.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound SAR studies.

General Synthesis of N-Substituted this compound Derivatives

Materials: Sophoridine, appropriate acyl chloride or alkyl halide, triethylamine (TEA), dichloromethane (DCM), silica gel for column chromatography, and other necessary solvents and reagents.

Procedure:

-

Dissolve sophoridine (1 equivalent) in anhydrous DCM.

-

Add TEA (1.5 equivalents) to the solution and stir at room temperature.

-

Slowly add the corresponding acyl chloride or alkyl halide (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired N-substituted sophoridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assessment using MTT Assay

Materials: 96-well plates, cancer cell lines, complete culture medium, sophoridine derivatives, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), and dimethyl sulfoxide (DMSO).

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of sophoridine derivatives and a vehicle control (DMSO) for 48-72 hours.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.

Topoisomerase I Inhibition Assay

Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, reaction buffer, sophoridine derivatives, loading buffer, agarose gel, and ethidium bromide.

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and various concentrations of the sophoridine derivative.

-

Initiate the reaction by adding human topoisomerase I to the mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the loading buffer.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Conclusion and Future Perspectives

The extensive structure-activity relationship studies on sophoridine have provided invaluable insights for the design and development of novel anticancer agents. Modifications at the N-1 and C-14 positions, as well as the synthesis of phosphoramidate mustard derivatives, have yielded compounds with significantly enhanced cytotoxic activity against a range of cancer cell lines. The elucidation of the key signaling pathways modulated by these compounds, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, has further illuminated their mechanisms of action.

Future research in this area should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential off-target toxicities. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can further aid in the rational design of next-generation sophoridine derivatives with superior therapeutic profiles. The continued exploration of this fascinating natural product scaffold holds great promise for the discovery of new and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel α, β-Unsaturated Sophoridinic Derivatives: Design, Synthesis, Molecular Docking and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Soporidine on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and potent anti-cancer effects.[1][2][3] Emerging evidence suggests a potential role for sophoridine in the central nervous system, with studies pointing towards both neuroprotective and, at high doses, neurotoxic effects.[4][5] This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of sophoridine, with a focus on its potential impact on neuronal cells. While direct and extensive research on neuronal cells is still developing, this guide synthesizes available data, primarily from non-neuronal cell models, to propose likely mechanisms of action and provide a framework for future investigation in the field of neuroscience and neuropharmacology.

Effects on Cell Viability and Proliferation

Sophoridine has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of various cancer cell lines. Although specific IC50 values for neuronal cell lines are not yet established in publicly available literature, data from other cell types can provide a preliminary indication of its potency.

Table 1: IC50 Values of Sophoridine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| SGC7901 | Gastric Cancer | 3.52 µM | 48h | |

| AGS | Gastric Cancer | 3.91 µM | 48h | |

| SW480 | Colorectal Cancer | 3.14 mM | Not Specified | |

| MCF-7 | Breast Cancer | 87.96 µM | 48h | |

| MDA-MB-231 | Breast Cancer | 81.07 µM | 48h |

Note: The significant difference in the SW480 IC50 value may be due to cell line specific sensitivities or experimental conditions.

Based on these findings, it is plausible that sophoridine could influence the viability and proliferation of neuronal precursor cells or neuroblastoma cell lines.

Induction of Apoptosis

A primary mechanism of sophoridine's anti-cancer activity is the induction of apoptosis, or programmed cell death. This process is critical in the context of neurodegenerative diseases, where preventing neuronal apoptosis is a key therapeutic goal, and in neuroblastoma, where inducing it is desirable.

Key Apoptotic Events Observed in Non-Neuronal Cells:

-

Cell Cycle Arrest: Sophoridine has been shown to induce S-phase or G2/M phase arrest in cancer cells.

-

Mitochondrial Pathway Activation: It can trigger the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential.

-

Regulation of Apoptotic Proteins: Sophoridine modulates the expression of key apoptosis-related proteins, including:

-

Upregulation of pro-apoptotic proteins: Bax, Caspase-3, Caspase-8, Caspase-9.

-

Downregulation of anti-apoptotic proteins: Bcl-2, Survivin.

-

Table 2: Quantitative Effects of Sophoridine on Apoptosis in Pancreatic Cancer Cells (Miapaca-2)

| Parameter | Control | Sophoridine (20 µM, 48h) | Fold Change | Reference |

| S Phase Population | 26.23% | 38.67% | ~1.5x increase | |

| Apoptotic Cells | Not specified | Significant increase | Not specified | |

| Bax/Bcl-2 Ratio | Baseline | Significantly increased | Not specified | |

| Cleaved Caspase-3 | Baseline | Increased | Not specified |

These findings strongly suggest that sophoridine could similarly influence apoptotic pathways in neuronal cells. For instance, in neurodegenerative models, its ability to modulate Bcl-2 and Bax expression could be neuroprotective, while in neuroblastoma models, it could be cytotoxic.

Signaling Pathways Modulated by Sophoridine

Sophoridine's effects on cell fate are mediated through the modulation of several key intracellular signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation, differentiation, and survival. Sophoridine has been shown to activate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2 and JNK. This activation appears to be a central mechanism in its anti-cancer effects. Interestingly, high doses of sophoridine have been reported to affect the hippocampus through the ERK pathway, suggesting a complex, dose-dependent role in the nervous system.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is critical for cell survival, proliferation, and metabolism. In several cancer cell models, sophoridine has been found to inhibit the PI3K/Akt pathway. This inhibition contributes to its pro-apoptotic effects.

Below are diagrams illustrating the proposed signaling pathways of sophoridine based on current literature.

Experimental Protocols

While specific protocols for sophoridine treatment of neuronal cells are not widely published, the following are generalized methodologies adapted from studies on other cell types that can serve as a starting point for in vitro neuronal research.

Cell Culture

-

Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) are commonly used neuronal cell models.

-

Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of sophoridine (e.g., 0-200 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with sophoridine for the desired time.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

-

Treat cells with sophoridine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-ERK, anti-p-Akt) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

Conclusion and Future Directions

The available evidence, primarily from oncology research, strongly suggests that sophoridine has the potential to significantly impact neuronal cell function through the modulation of apoptosis and key signaling pathways like MAPK/ERK and PI3K/Akt. However, there is a critical need for direct in vitro studies on neuronal cell lines to elucidate the specific effects and mechanisms of sophoridine in a neurological context. Future research should focus on:

-

Determining the dose-dependent effects of sophoridine on the viability of various neuronal cell types, including primary neurons.

-

Investigating its potential neuroprotective effects against common neurotoxic insults (e.g., oxidative stress, excitotoxicity).

-

Quantifying the changes in apoptotic markers and signaling protein expression in neuronal cells following sophoridine treatment.

Such studies will be invaluable for assessing the therapeutic potential of sophoridine for both neurodegenerative diseases and neurological cancers.

References

- 1. dovepress.com [dovepress.com]

- 2. What is the mechanism of Sophoridine? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Soporidine Bioavailability and Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of soporidine's bioavailability and pharmacokinetic profile in animal models. Sophoridine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties[1][2]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for its development as a potential therapeutic agent. While clinical data remains limited, preclinical studies in animal models offer crucial insights into the drug's behavior in vivo[1][2].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and structurally related matrine-type alkaloids in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (20 mg/kg) |

| Tmax (h) | - | 0.58 ± 0.20 |

| Cmax (ng/mL) | - | 130.30 ± 32.40 |

| AUC(0-t) (ng·h/mL) | 480.30 ± 60.20 | 111.40 ± 22.30 |

| AUC(0-∞) (ng·h/mL) | 495.80 ± 63.10 | 115.20 ± 23.60 |

| t1/2 (h) | 1.39 ± 0.24 | 1.48 ± 0.31 |

| MRT(0-t) (h) | 1.25 ± 0.19 | 1.89 ± 0.27 |

| CL (L/h/kg) | 4.07 ± 0.52 | - |

| Vz (L/kg) | 8.24 ± 1.26 | - |

| Absolute Bioavailability (F%) | - | 2.32 |

Data sourced from a study on Sprague-Dawley rats.

Table 2: Pharmacokinetic Parameters of Matrine and Oxymatrine in Beagle Dogs

| Compound | Administration | Tmax (h) | Cmax (ng/mL) | AUC(0–24h) (ng·h/mL) | t1/2 (h) |

| Oxymatrine | Oral | 1.0 ± 0.30 | 2418.3 ± 970.78 | 5797.4 ± 908.16 | 5.5 ± 1.58 |

| Matrine (as metabolite of Oxymatrine) | Oral | 1.9 ± 1.09 | 1532.4 ± 494.86 | 5530.5 ± 1042.65 | 9.8 ± 2.77 |

Data represents the pharmacokinetics after oral administration of oxymatrine, which is partially metabolized to matrine.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for the investigation of this compound and related compounds in animal models.

This compound Pharmacokinetic Study in Rats

This protocol is based on a study determining the bioavailability and pharmacokinetics of this compound in Sprague-Dawley rats.

1. Animal Model:

-

Species: Sprague-Dawley rats.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard laboratory chow and water. Animals are fasted overnight before the experiment.

2. Drug Administration:

-

Intravenous (IV): this compound is administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.

-

Oral (PO): this compound is administered by oral gavage at a dose of 20 mg/kg.

3. Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at the following time points:

-

IV Administration: 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

-

PO Administration: 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 12 hours post-dose.

-

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method (UPLC-MS/MS):

-

Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile.

-

Chromatography: Separation is achieved on a UPLC BEH C18 reversed-phase column.

-

Mobile Phase: A gradient elution with methanol and 0.1% formic acid in water is used.

-

Detection: Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray positive ionization source.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Oxymatrine and Matrine Pharmacokinetic Study in Dogs

This protocol is representative of studies investigating the pharmacokinetics of matrine-type alkaloids in beagle dogs.

1. Animal Model:

-

Species: Beagle dogs.

-

Housing: Housed in a controlled environment with a standard diet and water ad libitum. Animals are fasted overnight prior to drug administration.

2. Drug Administration:

-

Oral (PO): Oxymatrine is administered orally as a single dose.

3. Blood Sampling:

-

Blood samples are collected from a foreleg vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) after administration.

-

Plasma is harvested after centrifugation and stored frozen until analysis.

4. Bioanalytical Method (LC-MS):

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or protein precipitation.

-

Chromatography: A C18 column is used for chromatographic separation.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol) is commonly used.

-

Detection: An electrospray ionization (ESI) source in positive ion mode with selected ion monitoring (SIM) is used for detection.

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data for both oxymatrine and its metabolite, matrine, are analyzed using a two-compartment model.

Visualizations

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the metabolic relationship between oxymatrine and matrine.

References

- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetics of oxymatrine and its metabolite in beagle dogs by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Transcriptomic Analysis of Soporidine-Treated Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neuroinflammatory and neurodegenerative diseases. Their activation states can range from a pro-inflammatory phenotype, which contributes to neuronal damage, to an anti-inflammatory and neuroprotective phenotype, which promotes tissue repair. Soporidine, a quinolizidine alkaloid extracted from Sophora alopecuroides, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of a hypothetical transcriptomic analysis of this compound-treated microglia, offering a framework for investigating its molecular mechanisms of action. While direct transcriptomic studies on this compound-treated microglia are not yet available, this document synthesizes known information about this compound's bioactivities and typical microglial responses to anti-inflammatory agents to present a plausible experimental design and expected outcomes.

Hypothetical Experimental Design

The primary objective of this proposed study is to elucidate the transcriptomic changes in microglia following treatment with this compound, particularly in an inflammatory context. A common in vitro model for neuroinflammation involves stimulating microglia with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

The experimental groups would be as follows:

-

Control Group: Untreated primary microglia or a microglial cell line (e.g., BV-2).

-

LPS Group: Microglia treated with LPS to induce a pro-inflammatory state.

-

This compound + LPS Group: Microglia pre-treated with this compound followed by LPS stimulation.

-

This compound Group: Microglia treated with this compound alone to assess its direct effects.

The workflow for this experiment is illustrated in the diagram below.

Experimental Protocols

Microglia Culture and Treatment

-

Cell Culture: Primary microglia can be isolated from the cerebral cortices of neonatal mice or rats. Alternatively, the BV-2 immortalized murine microglial cell line can be used. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well.

-

For the this compound + LPS group, cells are pre-treated with an optimized concentration of this compound (e.g., 10-50 µM) for 2 hours.

-

Subsequently, LPS (e.g., 100 ng/mL) is added to the LPS and this compound + LPS wells for a specified duration (e.g., 6 or 24 hours) to induce an inflammatory response.

-

RNA Extraction and Sequencing

-

RNA Isolation: Total RNA is extracted from the cultured microglia using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). Samples with an RNA Integrity Number (RIN) > 8 are typically used for sequencing.

-

Library Preparation and Sequencing:

-

mRNA is enriched from total RNA using oligo(dT) magnetic beads.

-

The enriched mRNA is fragmented and used for first-strand cDNA synthesis with random hexamer primers, followed by second-strand cDNA synthesis.

-

The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

-

The ligated products are amplified by PCR to create the final cDNA library.

-

The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis

-

Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

-

Alignment and Quantification: The cleaned reads are aligned to a reference genome (e.g., Mus musculus GRCm39) using a splice-aware aligner like STAR. Gene expression levels are then quantified using tools such as RSEM or featureCounts.

-

Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between the experimental groups are identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significant.

-

Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of DEGs to identify the biological processes and signaling pathways that are significantly enriched.

Expected Transcriptomic Changes and Data Presentation

Based on the known anti-inflammatory properties of this compound, it is anticipated that its treatment of LPS-stimulated microglia will lead to a transcriptomic shift from a pro-inflammatory to an anti-inflammatory and neuroprotective state.

Table 1: Predicted Differentially Expressed Genes (DEGs) in LPS-Stimulated Microglia Treated with this compound

| Gene Symbol | Gene Name | Predicted Change | Function |

| Pro-inflammatory Genes (Downregulated) | |||

| Tnf | Tumor necrosis factor | Down | Key pro-inflammatory cytokine. |

| Il1b | Interleukin 1 beta | Down | Potent pro-inflammatory cytokine. |

| Nos2 | Nitric oxide synthase 2 | Down | Produces nitric oxide, a pro-inflammatory mediator. |

| Ccl2 | C-C motif chemokine ligand 2 | Down | Chemoattractant for monocytes and macrophages. |

| Nfkbia | NF-kappa-B inhibitor alpha | Up | Inhibits the NF-κB pathway. |

| Anti-inflammatory & Neuroprotective Genes (Upregulated) | |||

| Il10 | Interleukin 10 | Up | Potent anti-inflammatory cytokine.[4] |

| Arg1 | Arginase 1 | Up | Marker of anti-inflammatory (M2) microglia. |

| Tgfb1 | Transforming growth factor beta 1 | Up | Involved in tissue repair and immune suppression. |

| Mrc1 | Mannose receptor C-type 1 | Up | Phagocytic receptor associated with M2 microglia. |

| Nrf2 | Nuclear factor erythroid 2-related factor 2 | Up | Master regulator of the antioxidant response. |

Signaling Pathways Modulated by this compound

This compound is known to exert its anti-inflammatory effects by modulating key signaling pathways.[1] A primary target is the NF-κB pathway, a central regulator of inflammatory gene expression.

References

- 1. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]

- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of early and short-time applying sophoridine in pMCAO rat brain: down-regulated TRAF6 and up-regulated p-ERK1/2 expression, ameliorated brain infaction and edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Bacterial and Anti-Inflammatory Properties of Sophoridine and Its Effect on Diarrhea in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking Soporidine: A Technical Guide to Its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soporidine, a name attributed to two distinct chemical entities, presents a fascinating case study in molecular targeting. The first, a natural quinolizidine alkaloid isolated from Sophora alopecuroides, has garnered significant attention for its broad pharmacological activities, particularly its anti-tumor effects. The second, a synthetic small molecule also known as RG4, has been identified as a specific antagonist of strigolactone receptors in the parasitic plant Striga hermonthica. This guide provides an in-depth technical overview of the molecular targets of both this compound compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Part 1: The Natural Alkaloid this compound - A Multi-Targeting Anti-Cancer Agent

The natural alkaloid this compound exhibits a complex pharmacological profile, influencing multiple signaling pathways critical to cancer cell proliferation, survival, and metastasis. While a definitive single molecular target remains under investigation, evidence points towards a multi-targeting mechanism of action, with DNA topoisomerase I identified as a direct target.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SGC7901 | Gastric Cancer | 3.52 | [1] |

| AGS | Gastric Cancer | 3.91 | [1] |

| MCF-7 | Breast Cancer | 3.1 (derivative) | [1] |

| OE-19 | Esophageal Adenocarcinoma | 0.65 mg/mL (at 72h) | [2] |

| SK-GT2 | Esophageal Adenocarcinoma | 1.14 mg/mL (at 72h) | [2] |

| Pancreatic Cancer Cells | Pancreatic Cancer | ~20 - 200 | |

| MCF-7 | Breast Cancer | 87.96 | |

| MDA-MB-231 | Breast Cancer | 81.07 |

Experimental Protocols

This assay is utilized to determine the direct inhibitory effect of this compound on DNA topoisomerase I activity.

Principle: DNA topoisomerase I relaxes supercoiled DNA. An inhibitor of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. This can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), DNA topoisomerase I, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).

-

Incubation: this compound at various concentrations is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30 minutes). A control reaction without this compound is run in parallel.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound.

This assay is used to quantify the cytotoxic effects of this compound on cancer cell lines and determine IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

Signaling Pathways

This compound's anti-cancer activity is attributed to its modulation of several key signaling pathways.

This compound has been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.

Caption: this compound's inhibition of the PI3K/AKT pathway.

The MAPK/ERK pathway, which is involved in cell growth and differentiation, is also modulated by this compound.

Caption: this compound's modulation of the MAPK/ERK pathway.

This compound has been observed to suppress the NF-κB signaling pathway, which plays a key role in inflammation and cancer.

Caption: this compound's suppression of the NF-κB pathway.

Part 2: The Synthetic this compound (RG4) - A Specific Antagonist of Strigolactone Receptors

The synthetic molecule this compound, also referred to as RG4, has a highly specific molecular target: the strigolactone receptor in the parasitic plant Striga hermonthica. Strigolactones are plant hormones that, among other functions, signal the presence of a host plant to the seeds of parasitic plants like Striga, triggering their germination. By antagonizing the strigolactone receptor, this compound (RG4) effectively prevents this germination, offering a potential strategy for controlling these devastating agricultural pests.

Quantitative Data

The inhibitory activity of this compound (RG4) against the Striga hermonthica strigolactone receptor ShHTL7 has been quantified.

| Target | Assay | IC50 (µM) | Reference |

| ShHTL7 | ShHTL7-mediated YLG hydrolysis inhibition | 12.5 |

Experimental Protocols

This bioassay is used to evaluate the ability of this compound (RG4) to inhibit the germination of Striga hermonthica seeds induced by a strigolactone analog.

Principle: Striga seeds require a strigolactone signal to germinate. By co-incubating the seeds with a known germination stimulant (e.g., the synthetic strigolactone analog GR24) and this compound (RG4), the antagonistic effect of this compound on germination can be quantified.

Methodology:

-

Seed Sterilization and Pre-conditioning: Striga hermonthica seeds are surface-sterilized and then pre-conditioned in a moist environment for a period of time to become responsive to germination stimulants.

-

Treatment Application: The pre-conditioned seeds are exposed to a solution containing a fixed concentration of GR24 and varying concentrations of this compound (RG4). Control groups with only GR24 and a solvent control are included.

-

Incubation: The treated seeds are incubated in the dark at an optimal temperature for germination.

-

Germination Assessment: After a set period, the number of germinated and non-germinated seeds is counted under a microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

-

Data Analysis: The percentage of germination inhibition is calculated for each concentration of this compound (RG4) relative to the GR24-only control.

This in vitro assay is used to determine the IC50 value of this compound (RG4) for the strigolactone receptor.

Principle: The assay utilizes a fluorescent probe, Yoshimulactone Green (YLG), which becomes fluorescent upon hydrolysis by the strigolactone receptor. An antagonist like this compound (RG4) will compete with the substrate (GR24) for binding to the receptor, thereby inhibiting the hydrolysis of YLG and reducing the fluorescent signal.

Methodology:

-

Reaction Setup: A reaction is set up in a microplate containing the purified strigolactone receptor (e.g., ShHTL7), the fluorescent probe YLG, and the strigolactone analog GR24.

-

Antagonist Addition: this compound (RG4) is added to the reaction wells at a range of concentrations.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.

-

IC50 Calculation: The rate of YLG hydrolysis is calculated for each concentration of this compound (RG4). The IC50 value is determined by plotting the inhibition of hydrolysis against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The mechanism of action of this compound (RG4) involves the direct blockage of the strigolactone signaling pathway at the receptor level.

Caption: this compound (RG4) antagonism of strigolactone signaling.

Conclusion

The two molecules known as this compound represent distinct pharmacological agents with specific molecular targets and mechanisms of action. The natural alkaloid this compound is a promising multi-targeting anti-cancer agent that directly inhibits DNA topoisomerase I and modulates critical signaling pathways such as PI3K/AKT, MAPK/ERK, and NF-κB. In contrast, the synthetic this compound (RG4) is a highly specific antagonist of the strigolactone receptor in the parasitic plant Striga hermonthica, demonstrating its potential as a valuable tool for agricultural applications. Further research into the precise molecular interactions of both this compound compounds will undoubtedly pave the way for the development of novel therapeutic and agricultural solutions.

References

Soporidine's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soporidine, a quinolizidine alkaloid derived from plants such as Sophora alopecuroides L., has demonstrated significant pharmacological activities, most notably in the realms of anti-tumor and anti-inflammatory action.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates key inflammatory pathways. Focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, this document synthesizes current research to offer a detailed overview for researchers, scientists, and professionals in drug development. The guide includes a summary of quantitative data, descriptions of experimental methodologies, and visualizations of the core signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction to this compound

This compound (C₁₅H₂₄N₂O) is a natural alkaloid that has been the subject of modern pharmacological studies revealing its broad spectrum of bioactivities, including anti-inflammatory, antiviral, and cardioprotective effects.[1][2][3] Approved for clinical research and use in certain contexts for cancer treatment, its therapeutic potential is increasingly recognized. The anti-inflammatory properties of this compound are a key area of interest, with studies indicating its ability to suppress the production of various inflammatory mediators. This guide focuses on the molecular underpinnings of these anti-inflammatory effects.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to exert significant inhibitory effects on this pathway. Mechanistically, sophoridine can downregulate the expression of NF-κB p65, a key subunit of the NF-κB complex. In some cases, this involves inhibiting the degradation of IκB-α, the inhibitor of NF-κB, which then prevents the translocation of NF-κB to the nucleus. By inhibiting NF-κB activation, this compound effectively reduces the transcription of downstream target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. This compound has been found to modulate the MAPK pathway, although its effects can be context-dependent. In some anti-inflammatory and anti-cancer models, sophoridine activates the MAPK/ERK signaling pathway, promoting the phosphorylation of ERK1/2 and JNK. Conversely, in other contexts, such as LPS-induced liver injury, this compound has been shown to inhibit the expression of phosphorylated ERK (p-ERK). In the context of inducing M1 macrophage polarization for anti-tumor effects, sophoridine activates the MAPK signaling pathway, leading to an increase in pro-inflammatory cytokines. This highlights the dual role sophoridine can play in modulating inflammatory responses.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The tables below summarize the key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |

| Mouse Peritoneal Macrophages | LPS | Not specified | Inhibition of TNF-α, PGE2, and IL-8 production. No significant effect on IL-6. | |

| HL-60 cells | LPS | Not specified | Inhibition of IL-8 production. No significant effect on IL-6. | |

| RAW264.7 cells | LPS | 100 µmol/L | Increased survival rate of LPS-injured cells from 80.47% to 91.96% by reducing IL-6 and TNF-α expression. | |

| RAW264.7 cells | LPS | 0.32 mg/mL | Optimal anti-inflammatory activity at 12 hours. | |

| RAW264.7 cells | LPS | > 5.12 mg/mL | Significant inhibition of cell viability. |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Model | This compound Dosage | Observed Effect | Reference |

| Mouse | Carrageenan-induced paw edema | Not specified | Inhibition of TNF-α, PGE2, and IL-8 in local inflammatory exudates. No significant effect on IL-6. | |

| Mouse | E. coli-induced diarrhea | 15, 30, and 60 mg/kg BW | Alleviated fecal occult blood; reduced serum TNF-α, IL-1β, and IL-6; increased serum IL-10. | |

| Mouse | E. coli-induced diarrhea | 15 mg/kg BW | Effectively decreased mRNA and protein expression of NF-κB p65. | |

| Lewis-bearing mice | Lung cancer | 15 or 25 mg/kg | Significantly inhibited tumor growth and up-regulated the expression of CD86/F4/80 in tumor tissues. |

Experimental Protocols

The following are generalized descriptions of the experimental methodologies cited in the reviewed literature. For detailed protocols, direct reference to the original studies is recommended.

In Vitro Anti-inflammatory Assays

-

Cell Culture and Stimulation: Mouse peritoneal macrophages, human promyelocytic leukemia HL-60 cells, or murine macrophage RAW264.7 cells are cultured under standard conditions. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before or during LPS stimulation.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) and other inflammatory mediators (e.g., PGE2, NO) in the cell culture supernatant are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.

-

Western Blot Analysis: To investigate the effects on signaling pathways, protein expression and phosphorylation (e.g., NF-κB p65, p-ERK) are assessed using Western blotting.

In Vivo Anti-inflammatory Models

-

Carrageenan-Induced Paw Edema: This is a common model for acute inflammation. Mice are injected with carrageenan into the paw to induce edema. This compound is administered, and the degree of paw swelling is measured over time. The levels of inflammatory mediators in the paw exudate are also analyzed.

-

LPS-Induced Endotoxemia/Organ Injury: Mice are injected with LPS to induce a systemic inflammatory response or specific organ injury (e.g., lung, liver). This compound is administered before or after the LPS challenge, and its protective effects are evaluated by histological analysis of tissues and measurement of inflammatory markers in the serum.

-

E. coli-Induced Diarrhea: To model intestinal inflammation, mice are challenged with pathogenic E. coli. The effects of this compound treatment on clinical signs (e.g., diarrhea, fecal occult blood) and serum levels of inflammatory cytokines are assessed.

References

The Therapeutic Potential of Soporidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoridine, a quinolizidine alkaloid extracted from the herb Sophora alopecuroides L., has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Early research has unveiled its potential as a multi-target agent with promising applications in oncology, virology, and inflammatory diseases. This technical guide provides a comprehensive overview of the foundational research into Sophoridine's therapeutic effects, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used in its initial characterization.

Quantitative Data on Sophoridine's Bioactivity

The anti-proliferative activity of Sophoridine and its derivatives has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The tables below summarize the reported IC50 values.

Table 1: In Vitro Anti-proliferative Activity of Sophoridine

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SGC7901 | Gastric Cancer | 3.52 | 48 | [2] |

| AGS | Gastric Cancer | 3.91 | 48 | [2] |

| MCF-7 | Breast Cancer | 87.96 | 48 | [3] |

| MDA-MB-231 | Breast Cancer | 81.07 | 48 | [3] |

| Miapaca-2 | Pancreatic Cancer | ~20-40 | 48 | |

| PANC-1 | Pancreatic Cancer | ~20-40 | 48 | |

| A549 | Lung Cancer | Not specified, but effective at 20 and 40 µM | Not specified | |

| SW620 | Colorectal Cancer | 2800 (2.8 mmol/L) | 48 | |

| SW480 | Colorectal Cancer | 780 µg/mL | Not specified | |

| MKN45 | Gastric Cancer | Effective at 0.5-3.5 mg/mL | Not specified | |

| MGC-803 | Gastric Cancer | Effective at 0.4-3.2 mg/mL | Not specified | |

| OE-19 | Esophageal-Gastric Junction Adenocarcinoma | 0.65 ± 0.09 mg/mL | 72 | |

| SK-GT2 | Esophageal-Gastric Junction Adenocarcinoma | 1.14 ± 0.17 mg/mL | 72 |

Table 2: In Vitro Anti-proliferative Activity of Sophoridine Derivatives

| Derivative | Cell Line(s) | IC50 Range (µM) | Reference |

| 38a-e | S180, H22 | 1 - 4 | |

| 6b | HepG2, HCT116, H1299, U87, MCF-7, KB | 11 - 41 | |

| 7 | HepG2, SMMC-7721, Hela, CNE1, CNE2, MCF7 | 0.93 - 1.89 | |

| 7a-7e | S180, H22 | 1.01 - 3.65 |

Key Signaling Pathways Modulated by Sophoridine

Sophoridine exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate the key interactions of Sophoridine within these pathways.

Caption: Sophoridine's activation of the p53 and Hippo signaling pathways.

Caption: Sophoridine's modulation of the PI3K/Akt and MAPK signaling pathways.

Caption: Sophoridine's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following section details the general methodologies for key experiments cited in early Sophoridine research. These protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions.

Cell Viability and Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce an orange-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell adherence.

-

Treat the cells with various concentrations of Sophoridine and incubate for the desired time periods (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

-

Protocol:

-

Induce apoptosis in cells by treating with Sophoridine for the desired time.

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Cell Migration and Invasion Assay (Transwell Assay)

The Transwell assay is used to assess the migratory and invasive potential of cells in vitro.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores to the lower side of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel), and invasive cells must degrade this matrix to migrate through.

-

Protocol:

-

For invasion assays, coat the upper chamber of the Transwell insert with Matrigel and incubate to allow for gelation.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.

-

Incubate the plate for an appropriate time (e.g., 24-48 hours).

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse Sophoridine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-p65, total p65, p-Akt, total Akt, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be a mechanism of Sophoridine-induced apoptosis.

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Treat cells with Sophoridine for the desired duration.

-

Incubate the cells with DCFH-DA (e.g., 1 mM) for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Conclusion

Early research on Sophoridine has established its significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways such as p53, Hippo, PI3K/Akt, MAPK, and NF-κB underscores its promise as a multi-target therapeutic agent. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of Sophoridine. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving Soporidine for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soporidine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1] Preclinical in vivo studies are crucial for evaluating its therapeutic potential and understanding its mechanisms of action. A critical first step in conducting these studies is the appropriate dissolution of this compound to ensure accurate dosing and bioavailability. This document provides detailed application notes and standardized protocols for the preparation of this compound solutions for various in vivo administration routes, ensuring reproducibility and reliability of experimental outcomes.

Physicochemical Properties of this compound

This compound (C₁₅H₂₄N₂O) is a white to light yellow crystalline powder.[2][3] Understanding its solubility is paramount for preparing appropriate formulations for in vivo administration.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Soluble | The concentration may be limited. |

| Ethanol | Soluble | - |

| Methanol | Soluble | - |

| DMSO | 50 mg/mL (201.31 mM) | May require ultrasonication for complete dissolution. Use freshly opened DMSO to avoid hygroscopic effects.[4] |

| Carbon Tetrachloride | Soluble | - |

Recommended Solvents and Vehicle Formulations

The choice of solvent or vehicle for in vivo studies depends on the administration route, the required concentration of this compound, and potential toxicity of the solvent. For systemic administration, sterile and biocompatible vehicles are mandatory.

Intraperitoneal (i.p.) Injection

For intraperitoneal injections, aqueous-based solutions are preferred to minimize irritation and ensure rapid absorption.

-

Phosphate-Buffered Saline (PBS): PBS is a commonly used vehicle for i.p. injections of water-soluble compounds. One study reports dissolving this compound in PBS for i.p. administration in mice.

-

Saline (0.9% NaCl): Sterile saline is another suitable vehicle for water-soluble formulations.

-

Co-solvent Systems: For higher concentrations that may not be readily achievable in purely aqueous solutions, a co-solvent system can be employed. A common approach involves first dissolving this compound in a small amount of an organic solvent like DMSO, followed by dilution with a sterile aqueous vehicle such as PBS or saline. It is crucial to ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity.

Oral Gavage (p.o.)

For oral administration, the formulation should be well-tolerated by the gastrointestinal tract.

-

Water or Saline: If the desired dose can be dissolved in a reasonable volume, water or saline are the simplest and safest vehicles.

-

Suspensions: If this compound is not sufficiently soluble in aqueous vehicles at the required concentration, a suspension can be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) in water.

Experimental Protocols

The following are detailed protocols for preparing this compound solutions for in vivo studies. All preparations for animal administration must be performed under sterile conditions.

Protocol for Intraperitoneal (i.p.) Injection

Materials:

-

This compound powder

-

Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

-

Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Prepare a Stock Solution (if necessary):

-

Weigh the required amount of this compound powder in a sterile vial.

-

Add a minimal volume of sterile DMSO to dissolve the powder completely. For example, to achieve a 50 mg/mL stock solution, add 1 mL of DMSO for every 50 mg of this compound.[4]

-

Vortex thoroughly. If needed, use an ultrasonic bath to aid dissolution.

-

-

Prepare the Working Solution:

-

Calculate the volume of the stock solution needed to achieve the final desired concentration.

-

In a separate sterile vial, add the required volume of sterile PBS.

-

While vortexing the PBS, slowly add the calculated volume of the this compound stock solution. This gradual addition helps prevent precipitation.

-

Ensure the final concentration of DMSO is below 10% of the total volume to minimize toxicity.

-

Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the solvent ratio or using a different vehicle).